molecular formula C16H20N4O3S B12243560 3-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-5-methyl-1,2,4-oxadiazole

3-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-5-methyl-1,2,4-oxadiazole

Cat. No.: B12243560
M. Wt: 348.4 g/mol
InChI Key: OKKCACPWBVXNJG-UHFFFAOYSA-N
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Description

3-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-5-methyl-1,2,4-oxadiazole is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, an octahydropyrrolo[3,4-c]pyrrol ring, and an oxadiazole ring. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 3-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-5-methyl-1,2,4-oxadiazole involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the octahydropyrrolo[3,4-c]pyrrol intermediate, followed by the introduction of the benzenesulfonyl group and the formation of the oxadiazole ring. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes to meet commercial demands.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized under specific conditions, leading to the formation of sulfone derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: It has been investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.

    Medicine: The compound’s potential therapeutic properties are being explored, particularly in the context of drug development.

    Industry: Its chemical properties make it suitable for use in various industrial applications, such as the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 3-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-5-methyl-1,2,4-oxadiazole exerts its effects involves interactions with specific molecular targets and pathways. The benzenesulfonyl group may interact with enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

When compared to other similar compounds, 3-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-5-methyl-1,2,4-oxadiazole stands out due to its unique combination of functional groups. Similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H20N4O3S

Molecular Weight

348.4 g/mol

IUPAC Name

3-[[5-(benzenesulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-5-methyl-1,2,4-oxadiazole

InChI

InChI=1S/C16H20N4O3S/c1-12-17-16(18-23-12)11-19-7-13-9-20(10-14(13)8-19)24(21,22)15-5-3-2-4-6-15/h2-6,13-14H,7-11H2,1H3

InChI Key

OKKCACPWBVXNJG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)CN2CC3CN(CC3C2)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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